Deferasirox Ethyl Ester

Descripción general

Descripción

Deferasirox Ethyl Ester is a medicinal drug used to treat iron overload in the body caused by regular blood transfusions or genetic conditions such as thalassemia or sickle cell anemia . It is an iron chelator, which means that it binds to excess iron in the body and helps eliminate it through urine and feces . It is a derivative of Deferasirox, an orally active tridentate iron chelator .

Molecular Structure Analysis

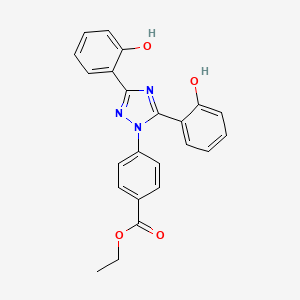

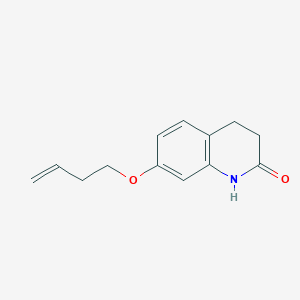

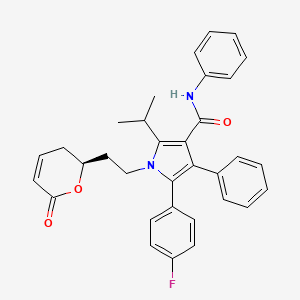

The molecular formula of this compound is C23H19N3O4 . The molecular weight is 401.41 . The chemical name is Ethyl 4- [3,5-bis (2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate .

Aplicaciones Científicas De Investigación

Synthesis and Characterization : Deferasirox Ethyl Ester was identified among the related substances (impurities) observed during the process development of Deferasirox, an orally active iron chelating agent (Rao et al., 2012).

Treatment of Chronic Iron Overload : Deferasirox (ICL670) is developed for treating chronic iron overload from blood transfusions. It has been shown to be effective in patients with beta-thalassemia and other conditions requiring regular blood transfusions, demonstrating efficacy in reducing liver iron concentration and serum ferritin levels (Cappellini et al., 2006).

Use in Sickle Cell Disease : In a study involving patients with sickle cell disease, Deferasirox showed comparable efficacy to deferoxamine in reducing iron burden. It was found to have acceptable tolerability, indicating its potential as a once-daily oral therapy for managing transfusional iron overload in this patient group (Vichinsky et al., 2007).

Anticancer Applications : Deferasirox and its derivatives have been explored for anticancer properties. They have shown potent anticancer activity in in vitro studies, due to their ability to chelate with iron, affecting intracellular generation of reactive oxygen species and providing protection against oxidative injury (Salehi et al., 2016).

Improving Drug Bioavailability : Research on the formation of ultrafine deferasirox particles using the rapid expansion of supercritical solutions (RESS process) has been conducted to improve the bioavailability of pharmaceutical agents like Deferasirox. This process significantly reduced the size of deferasirox particles, potentially enhancing its efficacy (Asghari & Esmaeilzadeh, 2012).

Cancer Chemotherapy : In another study, Deferasirox and its derivatives encapsulated in polymeric micelles showed potential application in cancer treatment as a pH-responsive iron-chelating nanocarrier. This research highlights its role in tumor growth inhibition and its application in cancer chemotherapy (Theerasilp et al., 2017).

Mecanismo De Acción

Target of Action

Deferasirox Ethyl Ester is an iron chelator . Its primary target is the excess iron in the body . Iron is essential for various biological processes, including cell replication, metabolism, and growth . An overload of iron can lead to toxicity and damage to organs such as the heart or liver .

Mode of Action

This compound works by binding to the excess iron in the body . Specifically, it binds to trivalent (ferric) iron, for which it has a strong affinity . Two molecules of this compound are capable of binding to one atom of iron . This binding forms a stable complex .

Biochemical Pathways

The binding of this compound to iron leads to the formation of a stable complex . This complex is then eliminated from the body, primarily through the kidneys . This process helps to remove the excess iron from the body, thereby reducing iron overload .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is orally active , and after administration, it enters the bloodstream where it binds to iron . The metabolism of this compound is mainly through glucuronidation, with a minor part (about 8%) metabolized by cytochrome P450 . The formed complex of this compound and iron is primarily excreted through the feces .

Result of Action

The binding of this compound to iron and the subsequent formation of a stable complex leads to the reduction of iron overload in the body . This action helps to prevent potential damage to organs such as the heart or liver that can be caused by excess iron . In addition, this compound has shown antiproliferative activity against certain types of cancer cells, such as pancreatic cancer cells, in vitro and in vivo .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion . Furthermore, the efficacy of this compound can be affected by the patient’s health status, such as the function of their kidneys and liver . It is also important to note that the bioavailability of this compound can be affected by food, and it is recommended to be taken at least 30 minutes before food .

Safety and Hazards

Deferasirox may cause serious or life-threatening damage to the kidneys and liver . It may also cause serious or life-threatening bleeding in the stomach or intestines . The risk of these side effects is greater in certain populations, such as those with pre-existing kidney or liver disease, or those who are older than 55 years of age .

Análisis Bioquímico

Biochemical Properties

Deferasirox Ethyl Ester, like its parent compound Deferasirox, is a tridentate ligand that binds iron with high affinity in a 2:1 ratio . This binding interaction plays a crucial role in biochemical reactions, particularly in the process of iron chelation . Although Deferasirox has very low affinity for zinc and copper, there are variable decreases in the serum concentration of these trace metals after the administration of Deferasirox .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit pancreatic cancer cell proliferation in a dose-dependent manner . In another study, Deferasirox was found to ameliorate neuronal damage in hemorrhagic stroke models .

Molecular Mechanism

The molecular mechanism of action of this compound involves the binding of two molecules of Deferasirox to one atom of iron . This binding forms a stable complex which is then eliminated via the kidneys . This mechanism allows Deferasirox to effectively treat iron toxicity by binding trivalent (ferric) iron .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, research on Deferasirox has shown that it has a long half-life (t1/2, 11–19 h), allowing for a once-daily oral regimen . This suggests that this compound may also exhibit similar temporal effects.

Dosage Effects in Animal Models

In animal models, Deferasirox has been shown to suppress xenograft tumor growth without serious side effects . Specific studies on the dosage effects of this compound in animal models are currently limited.

Metabolic Pathways

The main metabolic pathway of Deferasirox involves glucuronidation by uridine diphosphate glucuronosyltransferase (UGT), with a residual 6% of the prodrug metabolized by cytochrome P450 (CYP) 1A1 and 2D66 .

Transport and Distribution

After absorption, Deferasirox reaches maximum plasma concentration (Tmax) 1–4 h post-dose . The majority (84%) of Deferasirox and its metabolites are eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP) ; the remaining 8% is excreted in the urine .

Subcellular Localization

While specific studies on the subcellular localization of this compound are currently limited, research on Deferasirox has shown that it is highly lipophilic and bound almost exclusively to serum albumin . This suggests that this compound may also exhibit similar subcellular localization.

Propiedades

IUPAC Name |

ethyl 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4/c1-2-30-23(29)15-11-13-16(14-12-15)26-22(18-8-4-6-10-20(18)28)24-21(25-26)17-7-3-5-9-19(17)27/h3-14,27-28H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCPWOQZLXYJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201530-79-2 | |

| Record name | Deferasirox ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201530792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEFERASIROX ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLJ6Y6W4KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the origin of Deferasirox Ethyl Ester and how can it be synthesized?

A1: this compound (2) is a related substance of Deferasirox (1), observed during the process development of the drug. It is formed as an impurity during the synthesis of Deferasirox. Researchers were able to intentionally synthesize this compound, along with other impurities, to facilitate their characterization and develop analytical methods for their detection. [, ]

Q2: Are there analytical methods to identify and quantify this compound?

A2: Yes, researchers developed and optimized analytical methods for the detection and quantification of this compound. These methods are crucial to ensure the quality and purity of Deferasirox during its manufacturing process. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)

![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)

![calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601603.png)

![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)